beta-Betulenol

Description

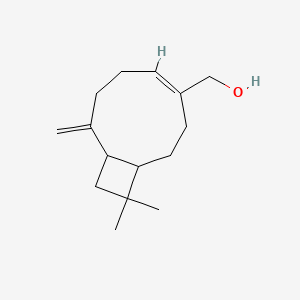

Structure

2D Structure

3D Structure

Properties

CAS No. |

50277-33-3 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

[(4E)-11,11-dimethyl-8-methylidene-4-bicyclo[7.2.0]undec-4-enyl]methanol |

InChI |

InChI=1S/C15H24O/c1-11-5-4-6-12(10-16)7-8-14-13(11)9-15(14,2)3/h6,13-14,16H,1,4-5,7-10H2,2-3H3/b12-6+ |

InChI Key |

MGIQTXDHQJGPEZ-WUXMJOGZSA-N |

Isomeric SMILES |

CC1(CC2C1CC/C(=C\CCC2=C)/CO)C |

Canonical SMILES |

CC1(CC2C1CCC(=CCCC2=C)CO)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of Beta Betulenol in Biological Systems

Plant Sources and Isolation Contexts

The principal sources of beta-betulenol are birch trees, from which it is typically isolated from the essential oils of buds, leaves, and sometimes the bark. The isolation process commonly involves distillation techniques, such as hydrodistillation or steam distillation, often followed by chromatographic methods to separate and purify the compound.

Numerous species within the Betula genus have been identified as containing this compound. Research has shown its presence in varying concentrations across different birch species, highlighting the chemical diversity within the genus.

Betula pendula, or the silver birch, is a well-documented source of this compound. nih.gov Studies have identified this compound in the essential oils derived from its buds and leaves. The concentration of this compound in B. pendula can be influenced by the specific plant part and the extraction method used. For instance, hydrodistillation of buds has been reported to yield an essential oil containing between 12% and 28% this compound. In some analyses of essential oils from B. pendula leaves, the content of this compound has been found to be in the range of 2.0–5.8%. researchgate.netresearchgate.net Other studies have reported that the main components of the essential oil from B. pendula buds are alpha-copaene, germacrene D, and delta-cadinene. researchgate.net The inner bark of B. pendula has also been found to contain this compound among other volatile compounds. crimsonpublishers.com

Betula pubescens, commonly known as the downy birch, is another significant source of this compound. researchgate.net The compound is present in the essential oil extracted from its leaves, with reported concentrations between 8% and 15%. Similar to B. pendula, the leaves of B. pubescens have been found to contain this compound in the range of 2.0-5.8%. researchgate.netresearchgate.netnais.net.cn Research has also confirmed the presence of this compound and its acetate (B1210297) in the bud oil of B. pubescens. researchgate.net

Betula browicziana, a species endemic to Turkey, also contains this compound. semanticscholar.orgiupac.org It has been isolated from the essential oil of the inner bark, with concentrations ranging from 5% to 10%. Studies on the bud essential oils of this species have also confirmed the presence of this compound. semanticscholar.org

Betula lenta, or sweet birch, has been historically recognized as a source of betulenols. umich.edu The essential oil steam-distilled from its bark contains betulene and betulenol. alohatherapy.net Early research by Treibs and Lossner reported the presence of α- and β-betulenol and their acetates in the essential oil of B. lenta. semanticscholar.orgumich.edu

This compound has also been identified in several other Betula species, demonstrating its widespread, albeit variable, distribution within the genus.

Betula litwinowii : Essential oils from the buds and leaves of B. litwinowii have been found to contain this compound. semanticscholar.orgiupac.org The volatile components of the buds are primarily sesquiterpenoids, including this compound. researchgate.net

Betula medwediewii : This species, also known as the Transcaucasian birch, is another source of this compound, which has been detected in its bud essential oil. semanticscholar.orgwikipedia.org However, the leaf oil of B. medwediewii has been noted to be rich in methyl salicylate (B1505791) rather than betulenols. iupac.orgulaval.ca

Betula nigra : In contrast to many other birch species, the essential oil from the leaves of Betula nigra (river birch) is notably devoid of oxygenated caryophyllene (B1175711) derivatives like this compound. umass.edu Its leaf oil is primarily composed of compounds such as (2E)-hexenal, linalool, and eugenol. ulaval.caumass.edu

Betula humilis : The essential oil from the leaves of Betula humilis (dwarf birch) contains this compound, with reported concentrations between 2.0% and 5.8%. researchgate.netresearchgate.net

The following table summarizes the occurrence of this compound in various Betula species and the plant parts from which it has been isolated.

| Species | Plant Part | This compound Content (%) | Reference(s) |

| Betula pendula | Buds | 12 - 28 | |

| Leaves | 2.0 - 5.8 | researchgate.netresearchgate.net | |

| Inner Bark | Present | crimsonpublishers.com | |

| Betula pubescens | Leaves | 8 - 15 | |

| Leaves | 2.0 - 5.8 | researchgate.netresearchgate.net | |

| Buds | Present | researchgate.net | |

| Betula browicziana | Inner Bark | 5 - 10 | |

| Buds | Present | semanticscholar.org | |

| Betula lenta | Bark | Present | umich.edualohatherapy.net |

| Betula litwinowii | Buds & Leaves | Present | semanticscholar.orgiupac.org |

| Betula medwediewii | Buds | Present | semanticscholar.org |

| Betula nigra | Leaves | Not Detected | umass.edu |

| Betula humilis | Leaves | 2.0 - 5.8 | researchgate.netresearchgate.net |

This table provides a comparative overview of this compound distribution, highlighting the variability across different species and tissues. Such data is crucial for phytochemical research and the targeted isolation of this compound.

Betula Species (Birch Trees) as Primary Sources

Methyl-Eritritol-Phosphate (MEP) Pathway Crosstalk

In addition to the MVA pathway, plants possess a second route for IPP and DMAPP synthesis: the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids. researchgate.nettandfonline.com The MEP pathway starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate and is primarily responsible for the synthesis of monoterpenes (C10), diterpenes (C20), and carotenoids. tandfonline.com

While these two pathways are physically separated within the cell, they are not entirely independent. cimap.res.in A phenomenon known as "crosstalk" allows for the exchange of isoprenoid intermediates between the plastids and the cytosol. biorxiv.orgpnas.org Studies, including those on poplar, have demonstrated that this metabolic exchange can occur, meaning that precursors from the MEP pathway can be transported to the cytosol and contribute to the biosynthesis of sesquiterpenes. biorxiv.orgbiorxiv.org This interplay ensures a regulated supply of precursors for various terpenoid classes throughout the plant. pnas.orgiaea.org

Farnesyl Diphosphate (B83284) (FPP) as a Key Precursor in Cyclic Sesquiterpene Biosynthesis

The direct precursor for all sesquiterpenes is farnesyl diphosphate (FPP), a 15-carbon molecule. frontierspartnerships.orgwikipedia.org FPP is synthesized through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by the enzyme FPP synthase. frontierspartnerships.orgresearchgate.net This crucial step occurs in the cytosol for sesquiterpene synthesis.

Once formed, FPP serves as the substrate for a diverse family of enzymes known as terpene synthases (TPS). researchgate.net These enzymes catalyze the ionization of the diphosphate group from FPP, generating a reactive farnesyl cation. researchgate.netresearchgate.net The TPS then guides this cation through a series of complex cyclizations, rearrangements, and other chemical modifications. researchgate.netd-nb.info The specific three-dimensional structure of the active site of each TPS dictates the precise folding of the linear FPP molecule and the subsequent reaction cascade, leading to the formation of the vast and structurally diverse array of cyclic and acyclic sesquiterpene skeletons, such as that of this compound. wikipedia.orgd-nb.info

The table below lists the key enzymes involved in the initial stages of sesquiterpenoid biosynthesis.

| Pathway | Key Enzyme | Function |

| MVA Pathway | Acetyl-CoA C-acetyltransferase (AACT) | Condenses two acetyl-CoA molecules. |

| HMG-CoA synthase (HMGS) | Forms HMG-CoA from acetoacetyl-CoA and acetyl-CoA. | |

| HMG-CoA reductase (HMGR) | Reduces HMG-CoA to mevalonate (B85504) (rate-limiting step). scielo.br | |

| Precursor Elongation | Farnesyl diphosphate synthase (FPPS) | Synthesizes FPP from DMAPP and IPP. frontierspartnerships.org |

| Sesquiterpene Formation | Sesquiterpene Synthase (STS) | Converts FPP into various sesquiterpene scaffolds. researchgate.net |

Chemical Synthesis and Derivatization Strategies for Beta Betulenol

Chemical Reactions and Structural Modifications of Beta-Betulenol

This compound's structure, featuring a primary alcohol functional group, allows for various chemical modifications, particularly through oxidation.

The primary alcohol moiety of this compound can be oxidized to form other functional groups, primarily aldehydes. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are capable of facilitating this transformation.

Specific studies have utilized pyridinium (B92312) chlorochromate (PCC), a milder oxidizing agent, for this purpose. researchgate.netthieme-connect.de In one study, the oxidation of a related isomer, 14-hydroxy-β-caryophyllene, with PCC in a solvent like dry dichloromethane (B109758) was investigated. thieme-connect.dethieme-connect.com The reaction was refluxed for several hours and resulted in a mixture of products. researchgate.netthieme-connect.com The primary oxidation products identified by GC-MS analysis were caryophylla-4(14),8(15)-dien-5-one and beta-betulenal, with relative percentages of 40% and 15%, respectively. researchgate.netthieme-connect.de This demonstrates that under specific conditions, oxidation can lead to both the corresponding aldehyde and other rearranged or further oxidized structures. thieme-connect.de

Table 2: Oxidation of Betulenol Isomer

| Reactant | Reagent | Key Products | Reported Conditions |

|---|---|---|---|

| 14-hydroxy-β-caryophyllene | Pyridinium chlorochromate (PCC) | Caryophylla-4(14),8(15)-dien-5-one, Beta-betulenal | Reflux in dry CH₂Cl₂ for 3 hours. researchgate.netthieme-connect.com |

Reduction Reactions

Reduction reactions are fundamental in the synthesis and structural confirmation of this compound. A key pathway involves the reduction of its corresponding aldehyde, β-betulenal.

One of the primary methods for obtaining this compound is through the reduction of β-betulenal, which is also known as (4E)-isocaryophyllen-14-al. thieme-connect.desemanticscholar.org This reaction is typically carried out using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). thieme-connect.desemanticscholar.org The process involves dissolving β-betulenal in a suitable solvent like methanol (B129727) and then introducing NaBH₄ at room temperature. thieme-connect.de The reaction proceeds to yield 14-hydroxyisocaryophyllene (B579915), a compound synonymous with β-betulenol. semanticscholar.orgthieme-connect.com This specific transformation serves not only as a synthetic route but also as a definitive confirmation of the chemical structure of this compound. thieme-connect.dethieme-connect.com

Table 1: Reduction of β-Betulenal to this compound

| Reactant | Reagent | Solvent | Product | Reference |

|---|

Substitution Reactions

Substitution reactions, particularly at the hydroxyl group, are a cornerstone for creating derivatives of this compound. Acetylation is a well-documented example of such a transformation.

The primary hydroxyl group of this compound is a reactive site for substitution. Acetylation, the introduction of an acetyl group, is a common derivatization reaction. thieme-connect.deresearchgate.net This reaction is typically performed by treating 14-hydroxyisocaryophyllene (this compound) with acetic anhydride (B1165640) in the presence of pyridine. researchgate.net The result of this process is the formation of 14-acetoxyisocaryophyllene, also known as β-betulenol acetate (B1210297). thieme-connect.deresearchgate.net This transformation provides further evidence for the structural assignment of the parent alcohol. thieme-connect.de

Table 2: Acetylation of this compound

| Reactant | Reagents | Product | Reference |

|---|

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel derivatives are driven by the goal of modifying the physicochemical and biological properties of the parent compound. Research has focused on creating esters and exploring other potential modifications.

The synthesis of β-betulenol acetate through the acetylation of 14-hydroxyisocaryophyllene is a prime example of derivative synthesis. thieme-connect.deresearchgate.net This esterification alters the polarity of the parent molecule, which can influence its activity and properties. Research has confirmed the natural occurrence of β-betulenol acetate in species of the Betula genus, and its synthesis provides a way to obtain this compound for further study. thieme-connect.com

Further research into the synthesis of novel derivatives of betulenol has been reported, with specific new derivatives designated as AN-9, AN-12, and AN-13 being synthesized and their structures established. azpharmjournal.org While the specific structures and synthetic pathways for these novel derivatives are detailed in dedicated studies, their creation underscores the ongoing efforts to expand the chemical space around the betulenol scaffold.

Drawing inspiration from the derivatization of other structurally related triterpenoids like betulin (B1666924) and betulonic acid, potential strategies for novel this compound derivatives could involve:

Introduction of various functional groups : The synthesis of derivatives containing phosphonate (B1237965) groups or various alkyl, alkenyl, and alkynyl chains has been explored for other triterpenoids to enhance their biological profiles. nih.gov

Click Chemistry : The introduction of fragments like 1,2,3-triazoles has been shown to yield derivatives of betulonic acid with significant antibacterial and cytotoxic properties. mdpi.com

These examples from related compounds offer a conceptual framework for the future design and synthesis of new this compound derivatives with potentially enhanced or novel activities.

Table 3: Synthesized Derivatives of this compound

| Parent Compound | Derivative | Synthetic Method | Reference |

|---|---|---|---|

| This compound | β-Betulenol acetate (14-acetoxyisocaryophyllene) | Acetylation with acetic anhydride and pyridine | thieme-connect.deresearchgate.net |

| Betulenol | AN-9 | Not specified in abstract | azpharmjournal.org |

| Betulenol | AN-12 | Not specified in abstract | azpharmjournal.org |

Advanced Analytical Methodologies for Beta Betulenol Characterization

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures like essential oils, where beta-betulenol is often a constituent.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it ideal for identifying and quantifying this compound in essential oils. thermofisher.com In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a capillary column. thermofisher.com The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

Research on essential oils from various Betula (birch) species frequently employs GC-MS to determine their chemical composition. researchgate.netthieme-connect.comnih.gov this compound, along with its related compounds like α-betulenol, β-betulenal, and their acetates, has been successfully identified in the bud and leaf oils of species such as Betula pendula and Betula pubescens. semanticscholar.orgresearchgate.net The identification is typically confirmed by comparing the obtained mass spectra and retention indices with those of authentic standards or with data from established spectral libraries like NIST and WILEY. usm.my

| Parameter | Description |

| Principle | Separation of volatile compounds based on boiling point and polarity, followed by detection and identification based on mass-to-charge ratio. thermofisher.com |

| Application for β-Betulenol | Identification and quantification in essential oils, particularly from Betula species. researchgate.netthieme-connect.comsemanticscholar.org |

| Key Identifiers | Mass spectrum (molecular ion peak at m/z 220) and retention index. thieme-connect.com |

| Reported Content | Trace to 5.8% in essential oils of some Betula species. semanticscholar.orgresearchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Fractionation

High-Performance Liquid Chromatography (HPLC) is another indispensable chromatographic technique for the analysis of this compound. Unlike GC, HPLC is suitable for a wider range of compounds, including those that are non-volatile or thermally unstable. moravek.com It separates components of a mixture based on their differential distribution between a stationary phase (the column) and a liquid mobile phase. moravek.com

For this compound, HPLC is particularly valuable for purity assessment of an isolated sample. moravek.com By developing a suitable method, typically using a reversed-phase column (like C18) and a mobile phase gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), the purity of a this compound sample can be accurately determined. iaea.orgaocs.org The presence of impurities would be indicated by additional peaks in the chromatogram.

Furthermore, HPLC is a key tool for the fractionation of complex extracts. nih.gov In the context of natural product discovery, a crude plant extract can be subjected to preparative or semi-preparative HPLC to isolate individual compounds. researchgate.net This process, often guided by bioassays, allows researchers to obtain pure this compound, which can then be used for definitive structural elucidation and further biological testing. womengovtcollegevisakha.ac.iniseoils.com The fractions are collected at specific time intervals as they elute from the column, and those containing the compound of interest are pooled.

| Feature | Application in this compound Analysis |

| Purity Assessment | Confirms the absence of contaminants in an isolated sample of this compound. moravek.com |

| Fractionation | Isolates this compound from complex plant extracts for further study. nih.gov |

| Typical System | Reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol (B129727) mobile phase. iaea.orgaocs.org |

Spectroscopic Techniques for Structure Elucidation

Once a pure sample of this compound is obtained, spectroscopic techniques are employed to determine its precise chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for elucidating the structure of organic molecules like this compound. numberanalytics.comnih.gov This technique is based on the magnetic properties of atomic nuclei and provides detailed information about the carbon-hydrogen framework of a molecule. numberanalytics.com

One-dimensional (1D) NMR, including ¹H NMR and ¹³C NMR, provides fundamental structural information. emerypharma.com

¹H NMR gives details on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR reveals the number of different types of carbon atoms in the molecule.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by showing correlations between different nuclei. emerypharma.comresearchgate.net

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different parts of the molecule. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close in space, which helps in determining the stereochemistry of the molecule. researchgate.net

Through the combined interpretation of these 1D and 2D NMR spectra, the complete and unambiguous structure of this compound, including its connectivity and relative stereochemistry, can be established. semanticscholar.orgresearchgate.net

Bioactivity-Guided Fractionation and Ligand-Binding Assays in Natural Product Discovery

The discovery of new bioactive compounds from natural sources often relies on a strategy known as bioactivity-guided fractionation. iseoils.commdpi.com This approach involves systematically separating a complex extract into simpler fractions and testing each fraction for a specific biological activity. mdpi.com The active fractions are then further purified until a single active compound, such as this compound, is isolated. womengovtcollegevisakha.ac.in

Ultrafiltration-Based Approaches

A modern and efficient method integrated into this discovery process is affinity ultrafiltration coupled with mass spectrometry (AUF-MS). mdpi.com This technique is particularly useful for identifying compounds that bind to a specific biological target, such as an enzyme or a receptor. researchgate.netnih.gov

In this approach, a mixture of compounds (like a plant extract) is incubated with the target protein. mdpi.com This mixture is then passed through an ultrafiltration membrane with a specific molecular weight cutoff. nih.gov The unbound small molecules pass through the membrane, while the target protein and any ligands bound to it are retained. mdpi.com The retained protein-ligand complexes can then be washed to remove non-specifically bound compounds. Finally, the bound ligands are dissociated from the protein and analyzed, typically by LC-MS, to identify the active compounds. nih.gov

This ultrafiltration-based screening method allows for the rapid identification of potential bioactive molecules like this compound from a complex natural product extract, significantly accelerating the drug discovery process. mdpi.com

Bio-Affinity Chromatography Techniques

Bio-affinity chromatography (BAC) represents a powerful analytical method for characterizing and purifying substances based on specific and reversible biological interactions. researchgate.netnih.gov This technique leverages the high specificity of interactions such as those between enzymes and inhibitors, receptors and ligands, or antibodies and antigens. nih.gov The fundamental principle involves immobilizing one of the interacting molecules (the affinity ligand) onto a solid, inert chromatographic support. nih.gov A complex mixture containing the target molecule is then passed through this column. Only the target molecule with a specific affinity for the immobilized ligand will bind, while all other components are washed away. The bound molecule can then be eluted by altering the mobile phase conditions (e.g., changing pH, ionic strength, or introducing a competitive ligand) to disrupt the specific interaction. nih.gov

While direct applications of bio-affinity chromatography for the specific characterization of this compound are not extensively documented in current literature, the technique offers significant potential for exploring its biological interactions. As a sesquiterpenoid, this compound's biological activity is likely mediated through its interaction with specific protein targets. BAC could be instrumental in identifying these molecular partners.

Hypothetical Application for this compound Research:

A hypothetical BAC system for this compound could be designed to identify its cellular targets, which is a crucial step in understanding its mechanism of action.

Immobilization of Target Proteins: A potential protein target, for instance, an enzyme implicated in inflammatory pathways like cyclooxygenase-2 (COX-2) or a specific receptor, would be covalently bonded to a solid support matrix (e.g., agarose (B213101) beads) to create the affinity column. mdpi.com

Sample Application: A purified sample of this compound or a plant extract known to contain it would be passed through the column.

Binding and Elution: If this compound has an affinity for the immobilized protein, it will be retained on the column while other compounds are washed away. The retained this compound would then be eluted by introducing a solution that disrupts the binding, such as a high concentration of a known ligand or a solution with a different pH.

Analysis and Characterization: The eluted fraction, now enriched with the binding compound, can be analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity and purity of this compound. This process can confirm a direct interaction between this compound and the target protein.

This approach allows for the study of binding kinetics and affinity strength, providing invaluable data on the compound's biological relevance. frontiersin.org

Ligand Fishing Methodologies

Ligand fishing is a specialized form of affinity-based screening designed to rapidly identify bioactive compounds (ligands) from complex mixtures, such as natural product extracts. nih.govnih.govmdpi.com This methodology is particularly well-suited for drug discovery, as it bypasses the laborious process of traditional bioassay-guided fractionation. researchgate.netbvsalud.org The core principle involves using a biologically relevant macromolecule, such as a therapeutic target protein, as "bait" to "fish" for its specific ligands within a complex sample. bvsalud.org

The process typically involves immobilizing the target protein onto a support, such as magnetic beads or a chromatographic stationary phase. mdpi.commdpi.com The complex mixture is then incubated with the immobilized target. Ligands with affinity for the target will bind, while non-binding compounds are washed away. The captured ligands are then eluted and identified, usually by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). mdpi.com Ligand fishing can be performed in off-line or on-line modes. mdpi.com

Application in the Discovery and Analysis of this compound:

Ligand fishing provides an efficient strategy to screen natural extracts, such as those from Betula pendula (silver birch), for compounds that interact with a specific therapeutic target. For a compound like this compound, this could be applied as follows:

Target-Based Screening: A protein target of interest (e.g., a specific enzyme, nuclear receptor, or signaling protein) is immobilized. An extract from birch buds is incubated with this immobilized target. If this compound in the extract binds to the target, it will be captured. After washing, the bound molecules are eluted. Subsequent LC-MS analysis of the eluate would reveal the presence of this compound, identifying it as a specific ligand for that target. This method has been successfully used to screen for potential inhibitors of enzymes like cyclooxygenase-2 (COX-2) and xanthine (B1682287) oxidase from plant extracts. researchgate.net

Research Findings from Analogous Studies: While specific ligand fishing studies for this compound are not available, numerous studies demonstrate the power of this technique for other natural products. For example, researchers have successfully used immobilized enzymes on magnetic nanoparticles to screen for inhibitors in complex herbal extracts. mdpi.com In one study, twelve potential COX-2 inhibitors were identified from Panax notoginseng leaves using a magnetic ligand fishing approach. mdpi.com Another study used an immobilized xanthine oxidase to screen an extract and identified ligustilide (B1675387) as a potent inhibitor. researchgate.net These examples underscore the high efficiency and specificity of ligand fishing, making it a highly relevant and promising methodology for elucidating the biological targets and potential therapeutic applications of this compound.

In Vitro Biological Activities and Mechanistic Investigations of Beta Betulenol

Antimicrobial Research

Beta-betulenol and its related compounds have demonstrated notable antimicrobial effects against a variety of microorganisms. Research has focused on its efficacy against both bacteria and fungi, delving into its mechanisms of action.

In vitro studies have confirmed the antibacterial potential of this compound, also identified as 14-hydroxy-β-caryophyllene, against Gram-positive bacteria. The compound has shown effectiveness against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL. It was also found to be as active as the standard antibiotic chloramphenicol (B1208) against Bacillus cereus, exhibiting a MIC value of 125 µg/mL. semanticscholar.org However, its activity against Gram-negative bacteria like Escherichia coli was reported to be less potent. semanticscholar.org

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Type | Measurement | Result |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | MIC | 64 μg/mL |

| Bacillus cereus | Gram-Positive | MIC | 125 µg/mL semanticscholar.org |

This compound has demonstrated significant antifungal capabilities. In assays against plant pathogenic fungi, it induced 100% inhibition of both Cephalosporium aphidicola and Rhizoctonia cerealis at a concentration of 200 µg/mL. semanticscholar.org The compound also displayed moderate activity against the human pathogenic yeast Candida glabrata, with a MIC value of 125 µg/mL. semanticscholar.org

Table 2: Antifungal Properties of this compound

| Fungal Strain | Type | Measurement | Result |

|---|---|---|---|

| Cephalosporium aphidicola | Plant Pathogen | Inhibition | 100% at 200 µg/mL semanticscholar.org |

| Rhizoctonia cerealis | Plant Pathogen | Inhibition | 100% at 200 µg/mL semanticscholar.org |

| Candida glabrata | Human Pathogen | MIC | 125 µg/mL semanticscholar.org |

The precise molecular mechanism of this compound's antimicrobial action is still under investigation, though evidence suggests it involves interactions with key cellular components. It is proposed that the compound exerts its biological effects by modulating signaling pathways and interacting with specific enzymes and receptors. Like other terpene alcohols, its hydrophobic nature may allow it to accumulate in and disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and ultimately cell death. nih.gov This mode of action is common among structurally similar compounds.

A comparative look at structurally related compounds provides further insight into the antimicrobial profile of caryophyllene-type sesquiterpenoids.

14-hydroxy-4,5-dihydro-β-caryophyllene : This related compound, also isolated from Betula species, exhibits a similar antimicrobial spectrum. semanticscholar.orgacs.org It showed identical efficacy against Bacillus cereus with a MIC of 125 µg/mL and also achieved 100% inhibition of the fungi Cephalosporium aphidicola and Rhizoctonia cerealis at 200 µg/mL. semanticscholar.org

Farnesol (B120207) : This acyclic sesquiterpene alcohol is well-studied for its broad-spectrum antimicrobial activity, with MIC values typically ranging from 32 to 128 μg/mL. Its primary mechanism of action is attributed to the disruption of the cell membrane. researchgate.net Studies on S. aureus have shown that farnesol compromises cell membrane integrity, leading to the leakage of potassium (K+) ions. nih.govdovepress.com It also inhibits biofilm formation in pathogens like Candida albicans and can sensitize resistant bacterial strains to conventional antibiotics. dovepress.comasm.org The hydrophobic nature of farnesol allows it to accumulate in the cell membrane, increasing its porosity. researchgate.netmdpi.com

Anti-inflammatory Investigations

In vitro research has highlighted the anti-inflammatory potential of this compound. Studies using murine macrophage cell lines demonstrated that the compound can inhibit key inflammatory pathways. Specifically, this compound was found to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and cyclooxygenase-2 (COX-2) pathways, with a half-maximal inhibitory concentration (IC₅₀) of 12 μM. These pathways are central to the production of inflammatory mediators, suggesting that this compound can directly modulate the inflammatory response at a cellular level.

Antioxidant Studies

The antioxidant potential of this compound is inferred from its presence in essential oils and plant extracts that exhibit such properties. semanticscholar.org While comprehensive studies focusing specifically on the antioxidant activity of pure this compound are limited, related compounds from the Betula genus have shown antioxidant effects. The mechanism of action for antioxidant activity in similar phenolic compounds often involves scavenging free radicals and chelating metal ions. mdpi.comnih.gov Further research is needed to fully characterize the specific antioxidant mechanisms and capacity of this compound.

Cytotoxicity Research in Cellular Models

While specific studies focusing solely on the cytotoxicity of isolated this compound are limited in the provided search results, its presence in essential oils that exhibit cytotoxic effects has been noted. For instance, essential oils from Betula species, where this compound is a known constituent, have been evaluated for their biological activities. nih.gov Research into the essential oil of Betula nigra showed marginal toxicity against MCF-7 human breast adenocarcinoma cells, with an LC50 of 98.2 μg/mL. researchgate.net However, it's important to note that this activity is attributed to the entire essential oil, which contains a complex mixture of compounds, and not solely to this compound. researchgate.net The cytotoxic properties of related compounds and extracts containing betulenols suggest a potential area for further investigation into the specific activity of this compound. researchgate.netspandidos-publications.com

Ecological and Inter-organismal Interactions

This compound, as a component of essential oils, is involved in various ecological interactions, including effects on other plants and organisms.

Essential oils containing betulenol derivatives have demonstrated phytotoxic activity. researchgate.net Specifically, the essential oils from Betula nigra were screened for their phytotoxic effects against lettuce (Lactuca sativa) and perennial ryegrass (Lolium perenne). umass.eduumass.eduresearchgate.net The leaf oil of B. nigra exhibited notable phytotoxicity against both species. researchgate.netumass.edu Although the specific contribution of this compound to this activity is not isolated in the available research, the presence of betulenol derivatives in phytotoxic essential oils points to its potential role in allelopathic interactions. researchgate.netresearchgate.net

Here is a data table summarizing the phytotoxic effects of Betula nigra leaf essential oil:

| Plant Species | Inhibition of Germination (%) |

| Lactuca sativa (Lettuce) | 41.7 |

| Lolium perenne (Perennial Ryegrass) | 67.4 |

Data sourced from studies on the essential oil of Betula nigra, which contains betulenol derivatives. umass.edu

The nematocidal properties of essential oils containing this compound have been investigated. Essential oils from Betula nigra were tested for their activity against the nematode Caenorhabditis elegans. umass.eduumass.eduresearchgate.net The leaf oil of B. nigra was found to be the most potent among the tested oils from different parts of the plant, with a reported LC50 value of 457 μg/mL. umass.eduscispace.com While this indicates the potential of the essential oil as a natural nematocide, the direct nematocidal activity of pure this compound is not specified.

This compound is considered to have potential as a natural pest repellent. This is supported by the known insect repellent activity of birch tar, derived from Betula alba bark, which contains a variety of volatile compounds, including sesquiterpenoids like this compound. umass.edu The investigation of essential oils and their components for pest management is an active area of research, with some studies highlighting the repellent effects of specific compounds against various pests. researchgate.net The repellent properties are often linked to the chemical composition of the essential oils. researchgate.net

Structure Activity Relationship Sar Studies of Beta Betulenol and Its Analogs

Elucidation of Active Pharmacophores

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For beta-betulenol and its analogs, the primary pharmacophoric features are thought to include the sesquiterpenoid skeleton, the position and nature of the hydroxyl group, and the exocyclic methylene (B1212753) group.

Research into this compound and related compounds has highlighted the importance of specific functional groups. The parent compound, β-caryophyllene, can be chemically modified to produce various derivatives, including this compound (also known as 14-hydroxy-isocaryophyllene). nih.govthieme-connect.com The introduction of a hydroxyl group to the caryophyllane skeleton to form this compound is a key step that imparts significant biological properties. For instance, related hydroxylated compounds like 14-hydroxy-β-caryophyllene have demonstrated antimicrobial activity against various bacteria. thieme-connect.com

Modification of this primary alcohol group, such as through oxidation to an aldehyde (beta-betulenal) or esterification to an acetate (B1210297) (this compound acetate), results in altered biological activity. researchgate.netcrimsonpublishers.com This suggests that the hydroxyl group itself, with its hydrogen-bonding capability, is a critical component of the pharmacophore for certain activities. Studies on other sesquiterpenoids, such as clovane derivatives, have shown that introducing nitrogen-containing chains can lead to potent antifungal activity, indicating that the type of functional group at specific positions is a determining factor in the compound's biological profile. researchgate.net

The core bicyclo[7.2.0]undecane ring system provides a rigid scaffold that correctly orients these functional groups for interaction with biological targets. The hydrophobicity conferred by the sesquiterpene framework, combined with the polar hydroxyl group, creates an amphipathic character that may facilitate interactions with cell membranes or enzyme active sites.

| Compound | Core Structure | Key Functional Groups | Implication for Pharmacophore |

| This compound | Bicyclo[7.2.0]undecane | Primary Alcohol (-CH₂OH), Exocyclic Methylene (=CH₂) | The hydroxyl group is a key feature for biological activity. The rigid scaffold orients these groups. |

| Beta-Betulenal | Bicyclo[7.2.0]undecane | Aldehyde (-CHO), Exocyclic Methylene (=CH₂) | Oxidation of the alcohol to an aldehyde alters activity, highlighting the importance of the oxygenated function. researchgate.net |

| This compound Acetate | Bicyclo[7.2.0]undecane | Acetate Ester (-CH₂OAc), Exocyclic Methylene (=CH₂) | Esterification of the alcohol group modifies polarity and steric bulk, impacting biological interactions. crimsonpublishers.com |

Rational Design of Enhanced Biological Agents

Rational drug design leverages SAR data to create new molecules with improved efficacy, selectivity, or pharmacokinetic properties. In the context of this compound and related natural products, semisynthesis—the chemical modification of a naturally occurring starting material—is a common strategy.

Several synthetic approaches have been employed to create derivatives of this compound and its precursors. thieme-connect.com These reactions often target the key functional groups identified in pharmacophore studies:

Oxidation and Reduction: The primary alcohol of this compound can be oxidized to beta-betulenal. researchgate.net Such transformations are used to explore whether the hydrogen-donating ability of the alcohol is essential for activity.

Esterification: The creation of acetate esters, such as this compound acetate, is a common strategy to modify the lipophilicity and bioavailability of the parent alcohol. thieme-connect.comcrimsonpublishers.com

Thio-derivatization: Starting from betulenone (caryophylla-4,8-dien-5-one), which can be synthesized from α-betulenol, researchers have created novel thioacetates and sulfides. researchgate.net This introduces sulfur-containing moieties, which can significantly alter the electronic and steric properties of the molecule, leading to new biological activities. researchgate.net

While not directly involving this compound, studies on the related triterpene betulinic acid provide a powerful example of rational design. Scientists have synthesized numerous derivatives by modifying the C-3, C-20, and C-28 positions to develop potent topoisomerase inhibitors for cancer therapy. nih.gov For example, the synthesis of a 3-O-[N-(phenylsulfonyl)carbamoyl-17β-N-(phenylsulfonyl)amide] derivative of betulinic acid resulted in a compound with significantly enhanced activity compared to the parent molecule. nih.gov This approach of targeted modification based on docking studies and SAR principles could be applied to the this compound scaffold to develop novel therapeutic agents.

Comparative SAR with Related Caryophyllane Sesquiterpenoids

This compound belongs to the caryophyllane class of sesquiterpenoids, which includes compounds like β-caryophyllene and caryophyllene (B1175711) oxide. foodb.canaturalproducts.net Comparing the structures and activities of these closely related molecules provides valuable SAR insights.

β-Caryophyllene: This is the parent hydrocarbon and a precursor for the synthesis of many other derivatives, including this compound. thieme-connect.com It features a cyclobutane (B1203170) ring fused to a nine-membered ring containing two double bonds (one endocyclic and one exocyclic). While it has some reported biological activities, its hydroxylated and oxidized derivatives often show more potent effects.

Caryophyllene Oxide: This derivative is formed by the epoxidation of the endocyclic double bond of β-caryophyllene. It has demonstrated significant analgesic and anti-inflammatory activities. researchgate.net The introduction of the epoxide ring dramatically changes the molecule's reactivity and polarity, leading to a different biological profile compared to this compound.

Isocaryophyllene: An isomer of β-caryophyllene, it also serves as a scaffold for derivatives. 14-Hydroxy-isocaryophyllene is another name for this compound. thieme-connect.com The stereochemistry and geometry of the ring fusion and substituents are critical for activity.

The antimicrobial activities of various caryophyllene derivatives have been evaluated. thieme-connect.com For example, 14-hydroxy-β-caryophyllene shows antibacterial activity, while compounds like 14-acetoxy-β-caryophyllene and isocaryophyllen-14-al (β-betulenal) have also been tested. thieme-connect.comresearchgate.net The results indicate that the presence and position of an oxygen-containing functional group on the caryophyllane skeleton are crucial determinants of antimicrobial potency.

| Compound | Structural Difference from this compound | Reported Biological Activity | SAR Implication |

| β-Caryophyllene | Lacks the hydroxyl group; has an additional endocyclic double bond. | Precursor with some biological activity. thieme-connect.com | The addition of an oxygenated functional group enhances specific activities like antimicrobial effects. |

| Caryophyllene Oxide | Contains an epoxide ring instead of the hydroxyl group and associated double bond. | Analgesic and anti-inflammatory. researchgate.net | The specific type of oxygenated function (epoxide vs. alcohol) directs the compound toward different biological targets. |

| Isocaryophyllen-14-al (β-Betulenal) | Aldehyde group instead of a primary alcohol. | Antimicrobial activity evaluated. thieme-connect.comresearchgate.net | The oxidation state of the C-14 functional group modulates activity, confirming its role as a key pharmacophoric element. |

Future Research Trajectories and Academic Perspectives

Comprehensive In Vitro Biological Activity Profiling

Future research should prioritize a systematic and comprehensive screening of beta-betulenol against a wide array of biological targets. While preliminary studies have confirmed its potential as an antibacterial and antifungal agent, its efficacy against diverse panels of microorganisms, including antibiotic-resistant strains, needs to be quantified. For instance, its activity against the Gram-positive bacterium Staphylococcus aureus has been noted, but its broader spectrum of activity is not fully characterized. Investigations into its effects on various human cell lines are also crucial to identify potential cytotoxic, anti-inflammatory, or anticancer activities, similar to research conducted on related triterpenoids like betulin (B1666924) and betulinic acid. researchgate.netscirp.orgnih.gov A methodical approach, employing bioassay-guided fractionation of plant extracts containing this compound, can lead to the discovery of its specific biological actions. researchgate.net

| Organism/Cell Line | Activity Type | Finding | Reference |

|---|---|---|---|

| Staphylococcus aureus | Antibacterial | Demonstrated effectiveness with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL. | |

| Various Fungi | Antifungal | Significant antifungal capabilities have been demonstrated. | |

| Gram-Positive Bacteria | Antibacterial | General effectiveness noted against this class of bacteria. | nih.gov |

| Candida | Antifungal | Evaluated for activity against this genus as part of a broader study on Betula compounds. | nih.gov |

Deeper Elucidation of Molecular Mechanisms of Action

Understanding how this compound exerts its biological effects at a molecular level is a critical next step. The precise mechanisms of its antimicrobial action are currently under investigation. It is hypothesized that, like other terpene alcohols, its hydrophobic nature plays a role and that it modulates signaling pathways by interacting with specific enzymes and receptors. Future studies should aim to identify these specific protein targets. Techniques such as affinity chromatography could be employed, where this compound is immobilized on a column to capture its cellular binding partners. For related compounds like betulin, research has pointed to the inhibition of key inflammatory pathways such as nuclear factor-κB (NF-κB) and the modulation of signaling cascades like the PI3K/AKT pathway. nih.govnih.gov Similar targeted investigations are needed for this compound to map its interaction with cellular machinery and signaling networks, which could explain its observed bioactivities.

Advanced Metabolomics Research (e.g., Impact on Gut Microbiota and Host Metabolism)

The interface between natural compounds, the gut microbiota, and host metabolism is a burgeoning field of research. nih.gov Metabolomics, the large-scale study of small molecules within biological systems, offers a powerful tool to investigate these complex interactions. mdpi.com There is currently no specific research on the effects of this compound on the gut microbiome. Future studies could explore how its established antimicrobial properties might modulate the composition and function of the gut microbial ecosystem. Such research would involve analyzing the metabolic profiles of biofluids (e.g., plasma, urine) and fecal samples following exposure to this compound to understand its influence on both microbial and host metabolic pathways. nih.gov This could reveal whether this compound or its metabolites influence host physiology through microbial-dependent mechanisms, potentially impacting systemic inflammation, immune responses, or energy homeostasis. mdpi.com

Development of Novel Research Applications in Agriculture

The inherent biological activities of this compound suggest its potential for development into novel agricultural products. Its demonstrated antibacterial and antifungal properties could be harnessed to create natural antimicrobial agents to protect crops from phytopathogens. nih.gov Furthermore, there is potential for this compound to be used as a natural pest repellent. This is supported by the traditional use and known insect repellent activity of birch tar, which is rich in sesquiterpenoids including this compound. Research should focus on isolating pure this compound and conducting controlled studies to validate its efficacy as a repellent against specific agricultural pests.

| Potential Application | Supporting Evidence | Future Research Direction |

|---|---|---|

| Natural Pest Repellent | Known insect repellent activity of birch tar, which contains sesquiterpenoids like this compound. | Efficacy testing of pure this compound against specific agricultural insect pests. |

| Antimicrobial Agent | Confirmed in vitro antibacterial and antifungal properties. | Field trials to assess effectiveness in controlling plant diseases caused by bacteria and fungi. |

Exploration of Uncharted Biosynthetic Routes and Ecological Roles

This compound is classified as a sesquiterpenoid alcohol, naturally occurring in various birch (Betula) species. researchgate.net While it is known that the universal precursor for sesquiterpenes is farnesyl diphosphate (B83284) (FPP), the specific enzymes and detailed steps leading to the formation of the unique caryophyllane skeleton of this compound in Betula species are not fully elucidated. Future research could involve transcriptomic and genomic analyses of Betula tissues to identify the specific terpene synthase enzymes responsible for its production. Understanding its biosynthesis is key to potentially developing biotechnological production methods.

Ecologically, the presence of this compound in birch trees, which are essential components of northern temperate and boreal woodlands, suggests a role in plant defense. researchgate.net Its antimicrobial and potential insect-repellent properties indicate it may protect the trees from pathogens and herbivores. Further ecological studies could investigate the variation in this compound concentration in response to environmental stressors, such as pest attacks or microbial infections, to confirm its defensive function in the ecosystem.

Q & A

How can researchers formulate a rigorous research question for beta-Betulenol studies in pharmacology or biochemistry?

Answer:

A robust research question should align with the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) to ensure specificity and feasibility. For example:

- Population/Problem: In vitro models of inflammation.

- Intervention: this compound treatment at varying concentrations.

- Comparison: Untreated controls or standard anti-inflammatory agents.

- Outcome: Quantification of cytokine suppression (e.g., TNF-α reduction).

- Timeframe: 24-hour exposure.

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability. For this compound, novelty might focus on its mechanism in understudied pathways (e.g., NLRP3 inflammasome modulation).

What methodological steps ensure reproducibility in this compound experimental studies?

Answer:

- Detailed Protocols: Document synthesis/purification methods (e.g., HPLC conditions, solvent systems) and characterization data (NMR, mass spectrometry) for novel derivatives. For known compounds, cite prior literature .

- Validation: Include positive/negative controls (e.g., dexamethasone for anti-inflammatory assays) and triplicate runs to assess variability.

- Open Access: Share raw data (spectra, dose-response curves) via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

How should researchers address contradictory findings in this compound bioactivity studies?

Answer:

- Heterogeneity Analysis: Use metrics like I² to quantify variability across studies. For example, if in vivo studies report conflicting bioavailability data, an I² >50% suggests significant heterogeneity, warranting subgroup analysis (e.g., species-specific metabolism) .

- Experimental Replication: Design studies to control variables like solvent carriers (DMSO vs. aqueous solutions) that may affect compound stability.

- Systematic Review: Apply PRISMA guidelines to synthesize evidence, prioritizing studies with validated assays (e.g., COX-2 inhibition vs. non-specific antioxidant tests) .

What statistical approaches are optimal for analyzing this compound dose-response relationships?

Answer:

- Non-linear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values. Use tools like GraphPad Prism or R’s

drcpackage. - ANOVA with Post Hoc Tests: Compare multiple doses against controls (e.g., Tukey’s HSD for pairwise differences).

- Power Analysis: Predefine sample sizes using G*Power to avoid underpowered conclusions, especially for subtle effects (e.g., <20% cytokine reduction) .

How can systematic literature searches for this compound studies avoid bias?

Answer:

- Database Selection: Prioritize PubMed, Web of Science, and Embase over Google Scholar to reduce retrieval of non-peer-reviewed sources. Use Boolean terms:

("this compound" OR "Betulenol derivatives") AND ("anti-inflammatory" OR "apoptosis"). - Grey Literature: Include preprints (e.g., bioRxiv) and conference proceedings for emerging applications (e.g., anticancer synergy).

- Search Alerts: Set up automated updates to capture new studies, reducing time-lag bias .

What are best practices for structuring results in this compound manuscripts?

Answer:

- Data Triangulation: Present findings across complementary assays (e.g., qPCR for gene expression, ELISA for protein levels) to validate mechanisms.

- Visualization: Use heatmaps to show dose-dependent effects or radar plots for multi-target activity (e.g., IC₅₀ values across kinases). Avoid duplicating table data in figures .

- Negative Results: Report non-significant outcomes (e.g., lack of cytotoxicity in normal cells) to reduce publication bias .

How can researchers optimize this compound’s stability in in vivo studies?

Answer:

- Formulation Testing: Compare pharmacokinetics using liposomal encapsulation vs. PEGylation to enhance bioavailability.

- Metabolite Tracking: Employ LC-MS/MS to identify degradation products in plasma over time.

- Temperature Controls: Store stock solutions at -80°C with desiccants to prevent hydrolysis .

What advanced techniques resolve structural ambiguities in this compound analogs?

Answer:

- X-ray Crystallography: Determine absolute configuration of novel derivatives.

- Computational Modeling: Use DFT (Density Functional Theory) to predict reactive sites for functionalization.

- Synchrotron Spectroscopy: Resolve electron density maps for low-concentration samples .

How should meta-analyses address this compound’s diverse biological targets?

Answer:

- Subgroup Stratification: Categorize studies by target (e.g., NF-κB vs. MAPK pathways) to isolate effect modifiers.

- Sensitivity Analysis: Exclude outliers (e.g., studies using impure compounds) and recalculate pooled effect sizes.

- GRADE Assessment: Evaluate evidence quality, downgrading for risk of bias (e.g., unblinded assays) .

What ethical considerations apply to this compound research involving animal models?

Answer:

- 3Rs Compliance: Apply Replacement (cell cultures where possible), Reduction (optimal group sizes), Refinement (analgesia for inflammatory models).

- IACUC Approval: Detail humane endpoints (e.g., tumor volume limits) in protocols.

- Transparency: Disclose conflicts of interest (e.g., funding from herbal supplement companies) .

Key Resources for Further Reading:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.